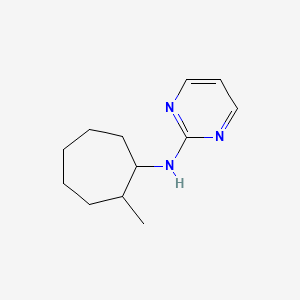

N-(2-methylcycloheptyl)pyrimidin-2-amine

説明

特性

IUPAC Name |

N-(2-methylcycloheptyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-6-3-2-4-7-11(10)15-12-13-8-5-9-14-12/h5,8-11H,2-4,6-7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKLEJFHKDMDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC1NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(2-methylcycloheptyl)pyrimidin-2-amine with structurally or functionally related compounds:

Structural Analogues with Varied Aromatic/Non-Aromatic Substituents

Physicochemical Properties

| Property | This compound | N-(Pyridin-2-yl)pyrimidin-2-amine | N-(3-Methoxyphenyl)pyrimidin-2-amine |

|---|---|---|---|

| Molecular Weight | ~275 g/mol (estimated) | ~237 g/mol | ~231 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (NH group) | 1 | 1 |

| Solubility | Low (due to cycloheptyl group) | Moderate | Moderate |

Key Research Findings and Trends

Substituent Effects :

- Steric Bulk : The 2-methylcycloheptyl group may hinder binding to flat binding pockets (e.g., ATP-binding sites in kinases) compared to planar aromatic substituents like pyridin-2-yl .

- Lipophilicity : Enhanced LogP values correlate with improved membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Synthetic Flexibility :

- This compound can be synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, similar to methods used for T130 and T132 .

Biological Trade-offs :

- While aromatic substituents (e.g., pyridin-2-yl) optimize kinase inhibition, aliphatic groups like 2-methylcycloheptyl may improve pharmacokinetic profiles by reducing metabolic degradation .

Q & A

Q. How do molecular dynamics (MD) simulations elucidate its membrane permeability?

- Methodology : Run 100-ns MD simulations in lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free-energy profiles (umbrella sampling) to correlate logD values with passive diffusion rates .

Notes

- References prioritize peer-reviewed crystallographic, synthetic, and pharmacological studies.

- Advanced methodologies emphasize interdisciplinary approaches (e.g., computational + experimental).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。